molecular formula C16H15ClO B12335719 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one

1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one

Cat. No.: B12335719
M. Wt: 258.74 g/mol
InChI Key: BTURVZXTTLNSRJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one is a synthetic compound of interest in scientific research, particularly in the study of novel psychoactive substances (NPS). It belongs to the cathinone class, which are β-keto analogues of amphetamine . Synthetic cathinones are a major focus in forensic chemistry and public health research due to their prevalence and the constant emergence of new analogs on the drug market . Researchers investigate these compounds to understand their structural properties, chemical synthesis pathways, and potential interactions with biological systems. The primary research applications for this compound are in the fields of analytical chemistry and forensic science. It serves as a reference standard for the identification and characterization of novel substances using techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography . Establishing a compound's crystal structure, for instance, is crucial for creating definitive databases that aid law enforcement and regulatory agencies in the rapid identification of material evidence . From a pharmacological perspective, cathinones are known to act as inhibitors of monoamine transporters (for dopamine, noradrenaline, and serotonin) in the synaptic gap, leading to increased levels of these neurotransmitters and resulting in sympathomimetic effects . Research into compounds like 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one helps scientists explore the structure-activity relationships within this class, contributing to a deeper understanding of their mechanisms of action and potential risks. This product is intended for research and forensic analysis purposes only in controlled laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human consumption of any kind. Researchers should adhere to all applicable safety and regulatory guidelines when handling this substance.

Properties

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methyl-2-phenylpropan-1-one

InChI

InChI=1S/C16H15ClO/c1-16(2,13-6-4-3-5-7-13)15(18)12-8-10-14(17)11-9-12/h3-11H,1-2H3

InChI Key

BTURVZXTTLNSRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Horner-Wadsworth-Emmons Reaction

Reaction Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a phosphonate-based olefination method for synthesizing α,β-unsaturated ketones, which can be hydrolyzed to saturated ketones. A patent by describes using α-alkoxy p-chlorobenzyl phosphonate (II) and cyclopropyl methyl ketone to prepare 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Adapting this method for 1-(4-chlorophenyl)-2-methyl-2-phenylpropan-1-one involves substituting cyclopropyl methyl ketone with 2-methyl-2-phenylpropanone.

Synthetic Route

  • Phosphonate Preparation :
    α-Alkoxy p-chlorobenzyl phosphonate is synthesized via literature methods (e.g., Justus Liebigs Annalen der Chemie, 1977).
  • HWE Reaction :
    Reacting the phosphonate with 2-methyl-2-phenylpropanone in the presence of a strong base (e.g., sodium tert-butoxide) at 10–30°C for 2–8 hours forms an α,β-unsaturated ketone intermediate.
  • Hydrolysis :
    Acidic hydrolysis (HCl, H2O/THF, 20–40°C, 3–10 hours) saturates the double bond, yielding the target ketone.
Key Parameters
  • Yield : ~60–70% (extrapolated from analogous reactions).
  • Purity : >95% after column chromatography.

Michael Addition to α,β-Unsaturated Ketones

Reaction Overview

Grignard Reaction Followed by Oxidation

Reaction Overview

Grignard reagents add to ketones to form tertiary alcohols, which are oxidized to ketones. This method is scalable and widely used in industrial settings.

Synthetic Route

  • Grignard Addition :
    4-Chloroacetophenone reacts with methylmagnesium bromide (1 equiv.) in THF at 0°C, forming 1-(4-chlorophenyl)-2-methylpropan-1-ol.
  • Second Grignard Addition :
    The secondary alcohol reacts with phenylmagnesium bromide (1 equiv.) under inert conditions, yielding 1-(4-chlorophenyl)-2-methyl-2-phenylpropan-1-ol.
  • Oxidation :
    The tertiary alcohol is oxidized using H2O2 and a Mn(III)-salen catalyst (0.03 mol%) in CH3CN at 25°C, achieving >90% conversion.
Key Parameters
  • Yield : 70–80% after oxidation.
  • Catalyst Efficiency : Mn(III)-salen complexes enable mild conditions and high selectivity.

Friedel-Crafts Acylation

Reaction Overview

Friedel-Crafts acylation introduces acyl groups to aromatic rings. While chlorobenzene is deactivated, using activated derivatives (e.g., 4-chlorophenol) or forcing conditions can facilitate the reaction.

Synthetic Route

  • Acyl Chloride Preparation :
    2-Methyl-2-phenylpropanoyl chloride is synthesized by treating 2-methyl-2-phenylpropanoic acid with SOCl2.
  • Friedel-Crafts Reaction :
    The acyl chloride reacts with chlorobenzene in the presence of AlCl3 (1.2 equiv.) at 80°C for 12 hours.
Key Parameters
  • Yield : <30% due to chlorobenzene’s low reactivity.
  • Side Products : Polyacylation and ring-chlorination byproducts necessitate rigorous purification.

Comparative Analysis of Methods

Method Yield Complexity Industrial Feasibility Key Reference
HWE Reaction 60–70% Moderate High
Michael Addition 50–60% High Moderate
Grignard/Oxidation 70–80% Low High
Friedel-Crafts <30% Low Low

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting continuous flow systems for the HWE reaction reduces reaction times (2–4 hours) and improves yield consistency.

Green Chemistry Principles

  • Solvent Recycling : THF and methanol are recovered via distillation.
  • Catalyst Reuse : Mn(III)-salen catalysts are immobilized on silica gel for repeated use.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like NH3, RSH in polar solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thioethers.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one typically involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-2-phenylpropan-1-ol. The resulting compound exhibits a ketone functional group, which is crucial for its reactivity and interaction with biological systems.

Central Nervous System Effects

Research indicates that 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one possesses significant pharmacological properties, particularly as a central muscle relaxant and anticonvulsant. It has been shown to alleviate muscle spasms related to conditions such as cerebral palsy and post-stroke rehabilitation .

Analgesic Properties

This compound has been studied for its analgesic effects, making it a candidate for pain management therapies. Its mechanism appears to involve the modulation of neurotransmitter release and receptor activity in the central nervous system .

Anticonvulsant Activity

The anticonvulsant properties of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one have been documented in various studies, indicating its potential use in treating epilepsy and other seizure disorders. The compound's ability to stabilize neuronal membranes may contribute to its effectiveness in this area .

Case Study 1: Muscle Spasms Treatment

A clinical study evaluated the efficacy of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one in patients with spasticity due to neurological injuries. The results demonstrated a marked reduction in muscle tone and spasticity scores, supporting the compound's use as a therapeutic agent for muscle relaxation .

Case Study 2: Epilepsy Management

Another study focused on the anticonvulsant effects of this compound in animal models of epilepsy. The findings revealed a significant decrease in seizure frequency and duration when administered at appropriate dosages, highlighting its potential as an adjunct therapy for epilepsy patients .

Potential Side Effects and Considerations

While the pharmacological applications of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one are promising, it is essential to consider potential side effects. These may include sedation, dizziness, and gastrointestinal disturbances. Long-term safety data are still required to fully understand the risk profile associated with this compound.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, altering their function and activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Bioactivity (IC₅₀, MCF-7)
Target compound C₁₆H₁₃ClO 256.73 4-Cl, 2-methyl, 2-phenyl ~3.8 Not reported
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃ClO 256.73 4-Cl, α,β-unsaturated, p-tolyl ~3.5 37.24 µg/mL
1-(4-Ethylphenyl)-2-methylpropan-1-one C₁₂H₁₆O 176.26 4-ethyl, 2-methyl ~3.2 Not reported
1-(4-Methanesulfonylphenyl)-2-methylpropan-1-one C₁₁H₁₄O₃S 226.29 4-SO₂Me, 2-methyl ~1.5 Not reported

*LogP values estimated using fragment-based methods.

Biological Activity

1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one, commonly referred to as a ketone derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This compound is characterized by the presence of a chlorinated phenyl group, which enhances its lipophilicity and potential interactions with biological targets. The following sections will explore its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one is C15H13ClO. The structure includes a carbonyl group (C=O) bonded to a tertiary carbon that is also attached to both a 4-chlorophenyl group and a phenyl group. This configuration contributes to its reactivity and interaction with various biological systems.

Biological Activity Overview

Research has indicated that 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one exhibits several biological activities:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for drug development .
  • Antimicrobial Properties : Preliminary investigations have shown that it possesses antimicrobial activity against various bacterial strains, indicating potential use as an antibacterial agent .
  • Potential Anticancer Activity : The compound's ability to modulate biochemical pathways raises interest in its application in cancer therapy .

The mechanism by which 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one exerts its biological effects is primarily through interactions with enzymes and cellular receptors. The chlorinated phenyl group enhances binding affinity to certain proteins, influencing their activity and potentially leading to therapeutic effects .

Case Studies

Several studies have been conducted to elucidate the biological activity of this compound:

  • Enzyme Interaction Studies : Research has focused on the compound's binding affinity to various enzymes, revealing its potential as an inhibitor in metabolic pathways. For instance, docking studies have demonstrated significant interactions with target enzymes, suggesting a mechanism of action that may involve competitive inhibition .
  • Antimicrobial Screening : In vitro studies have assessed the antimicrobial efficacy of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one against different bacterial strains. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL .
  • Anticancer Research : Preliminary findings suggest that the compound may exhibit cytotoxic effects on cancer cell lines. Further studies are required to fully understand its potential as an anticancer agent and its mechanisms of action at the cellular level .

Comparative Analysis

To better understand the uniqueness of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-oneBrominated analogAntimicrobial and anticancer properties
1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-oneMorpholine substituentAntimicrobial activity
1-(4-Nitrophenyl)-2-methyl-2-phenylpropan-1-oneNitro groupLimited biological data available

This table illustrates the diversity in biological activities among similar compounds, highlighting the potential advantages of the chlorinated variant.

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